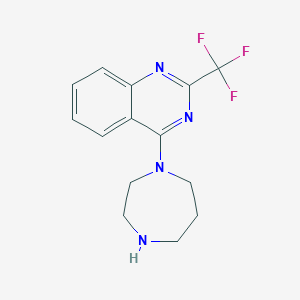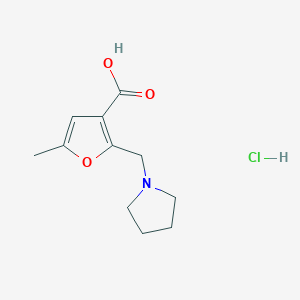
4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinazoline
Vue d'ensemble
Description
4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinazoline (4-DTMQ) is a novel quinazoline derivative with a wide range of potential applications in the fields of medicinal chemistry and drug design. It is a heterocyclic compound with a five-membered ring containing two nitrogen atoms, one carbon atom, and two fluorine atoms. 4-DTMQ has been used in numerous scientific studies and has been found to possess several unique properties that make it a valuable tool for research and development.
Applications De Recherche Scientifique
4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinazoline has been used in a variety of scientific studies, including studies of its pharmacological properties, its ability to interact with other molecules, and its potential as an anti-cancer agent. It has been found to possess several unique properties that make it a valuable tool for research and development. For example, this compound has been used to investigate the structure and function of proteins, to study the binding of drugs to their target molecules, and to develop new drugs that target specific molecules in the body. Additionally, this compound has been used to study the interaction between molecules and to design new drugs that target specific molecules in the body.
Mécanisme D'action
The exact mechanism of action of 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinazoline is not fully understood. However, it is known that the compound binds to certain molecules in the body, such as proteins. This binding can cause changes in the structure and function of the proteins, leading to changes in the activity of the proteins. Additionally, this compound can interact with other molecules in the body, such as hormones, leading to changes in their activity.
Biochemical and Physiological Effects
This compound has been found to possess several unique properties that make it a valuable tool for research and development. It has been found to possess anti-inflammatory, antiviral, and anti-cancer properties. Additionally, this compound has been found to interact with certain hormones in the body, leading to changes in their activity. Finally, this compound has been found to interact with certain proteins in the body, leading to changes in their structure and function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinazoline in laboratory experiments include its low cost, its availability, and its ability to bind to certain molecules in the body. Additionally, this compound is relatively easy to synthesize and can be scaled up for industrial production. The main limitation of using this compound in laboratory experiments is that the exact mechanism of action is not fully understood.
Orientations Futures
There are several potential future directions for research on 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinazoline. These include further investigations into the exact mechanism of action, the development of new drugs based on this compound, and the development of new methods for synthesizing the compound. Additionally, further studies on the biochemical and physiological effects of this compound could provide valuable insights into its potential applications in the fields of medicinal chemistry and drug design. Finally, further research into the structure and function of proteins that interact with this compound could lead to the development of new drugs that target specific molecules in the body.
Propriétés
IUPAC Name |
4-(1,4-diazepan-1-yl)-2-(trifluoromethyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4/c15-14(16,17)13-19-11-5-2-1-4-10(11)12(20-13)21-8-3-6-18-7-9-21/h1-2,4-5,18H,3,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKQYXUECQYYDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC(=NC3=CC=CC=C32)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901169387 | |
| Record name | 4-(Hexahydro-1H-1,4-diazepin-1-yl)-2-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901169387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1190198-38-9 | |
| Record name | 4-(Hexahydro-1H-1,4-diazepin-1-yl)-2-(trifluoromethyl)quinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190198-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Hexahydro-1H-1,4-diazepin-1-yl)-2-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901169387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-Chlorophenoxy)propyl]-3-(2-phenoxyethoxy)aniline](/img/structure/B1389477.png)
![N-[4-(Heptyloxy)benzyl]-4-(3-phenylpropoxy)aniline](/img/structure/B1389478.png)

![C-(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-methylamine hydrochloride](/img/structure/B1389482.png)

![N-[2-(2-Chlorophenoxy)propyl]-2-isopropylaniline](/img/structure/B1389485.png)
![2-Isopropyl-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1389486.png)
![N-{2-[4-(Tert-butyl)phenoxy]propyl}-2-isopropylaniline](/img/structure/B1389487.png)
![N-[2-(2-Methylphenoxy)butyl]-3-propoxyaniline](/img/structure/B1389488.png)
![N-[2-(2,4-Dichlorophenoxy)propyl]-4-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389491.png)
![3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1389492.png)
![N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline](/img/structure/B1389494.png)
![N-[2-(4-Ethylphenoxy)propyl]-3-(heptyloxy)aniline](/img/structure/B1389495.png)
